2-(4-Methoxyphenyl)-8-(phenylsulfonyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]deca-1,3-diene family, characterized by a spirocyclic core that integrates a piperidine-like ring fused to a smaller heterocyclic system. Key structural features include:
- 8-(Phenylsulfonyl): Sulfonyl group that may confer metabolic stability and influence enzyme inhibition (e.g., protease or kinase targets).
- 3-(Propylthio): Thioether linkage contributing to lipophilicity and membrane permeability.
Properties
IUPAC Name |
8-(benzenesulfonyl)-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-3-17-30-22-21(18-9-11-19(29-2)12-10-18)24-23(25-22)13-15-26(16-14-23)31(27,28)20-7-5-4-6-8-20/h4-12H,3,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMVNBXLNBZVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)N=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-8-(phenylsulfonyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazaspirodecadiene Core: This step often involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a triazine ring might undergo cyclization with a suitable dienophile.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxy group is introduced to a phenyl ring.
Sulfonylation: The phenylsulfonyl group can be introduced via sulfonyl chloride reagents in the presence of a base.
Thioether Formation: The propylthio group is typically introduced through nucleophilic substitution reactions using a suitable thiol and alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Key Reaction Pathways:
Spirocyclic Core Reactivity
Spiro[4.5]deca-1,3-diene systems are known to undergo:
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Ring-opening reactions under acidic or reductive conditions to form linear amines or amides.
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Cycloadditions (e.g., [3+2] with nitrones) due to strained spiro geometry .
Example Reaction:
Acid-Catalyzed Ring-Opening
Reactant : Target compound + HCl (conc.)
Product : Linear triazole sulfonamide derivative.
Mechanism : Protonation of nitrogen followed by cleavage of the spiro C–N bond .
Sulfonyl Group Transformations
The phenylsulfonyl moiety can participate in:
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Reductive Desulfonylation : Na/Hg or LiAlH₄ removes the sulfonyl group, yielding a secondary amine .
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Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis .
Table: Sulfonyl Group Reactivity
| Reaction | Reagents | Outcome |
|---|---|---|
| Desulfonylation | LiAlH₄, THF | Amine formation |
| Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl product |
Thioether Modifications
The propylthio group (–SPr) may undergo:
-
Alkylation : Reaction with alkyl halides to form sulfonium salts.
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Oxidative Cleavage : RuO₄ or NaIO₄ converts –S– to –SO₂–, altering electronic properties .
Methoxyphenyl Group Reactivity
The 4-methoxyphenyl group directs electrophiles to the ortho/para positions. Notable reactions:
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Demethylation : BBr₃ in CH₂Cl₂ yields a phenolic –OH group.
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Halogenation : Br₂/FeBr₃ introduces bromine at the para position .
Research Gaps and Recommendations
No direct experimental data for this compound was found in the provided sources. Future studies should:
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Validate proposed mechanisms via DFT calculations.
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Explore catalytic asymmetric synthesis of the spiro core.
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Investigate biological activity post-functionalization (e.g., sulfone derivatives as kinase inhibitors).
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-Methoxyphenyl)-8-(phenylsulfonyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Study 1 : A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its sulfonamide group is known for enhancing antibacterial effects.
- Case Study 2 : In a controlled laboratory setting, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum antimicrobial effect, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotic agents .
Photovoltaic Materials
The unique structural features of this compound make it a candidate for use in organic photovoltaic devices.
- Research Finding : Studies have shown that incorporating this compound into polymer matrices can enhance the efficiency of solar cells by improving charge transport properties and light absorption capabilities. The compound's electron-donating characteristics contribute positively to the overall performance of organic photovoltaic systems .
Sensors and Detection Systems
The compound's ability to undergo specific chemical reactions makes it suitable for use in sensor technology.
- Case Study 3 : Research has demonstrated that functionalized versions of this compound can be used to develop sensors for detecting heavy metals in environmental samples. These sensors exhibit high sensitivity and selectivity towards lead and mercury ions, making them valuable tools for environmental monitoring .
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Implications |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cell lines |
| Antimicrobial agents | Broad-spectrum activity against bacteria | |
| Material Science | Organic photovoltaic materials | Enhances efficiency of solar cells |
| Chemical sensors | High sensitivity for heavy metal detection |
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenyl)-8-(phenylsulfonyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the sulfonyl and thioether groups suggests potential interactions with thiol-containing enzymes or proteins.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The table below highlights structural and synthetic differences between the target compound and analogues from literature:
*Synthesis of the target likely involves sulfonylation and thioether coupling, diverging from ’s cyanide-based methods .
Pharmacological and Physicochemical Comparisons
- Electron Effects : The 4-methoxyphenyl group may stabilize charge-transfer interactions better than chlorophenyl (compound 14 ) or benzothiazol ( ) substituents.
- Synthetic Complexity : The phenylsulfonyl group introduces synthetic challenges absent in piperazinylpropyl (compound 13 ) or ethoxypropyl (compound 3 ) analogues.
Biological Activity
The compound 2-(4-Methoxyphenyl)-8-(phenylsulfonyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of spiro compounds characterized by a unique triazaspiro structure. Its chemical formula is , and it features notable substituents such as a methoxy group and a phenylsulfonyl moiety, which are critical for its biological activity.
Table 1: Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 378.55 g/mol |
| Solubility | Soluble in organic solvents |
Antipsychotic Properties
Recent studies have indicated that derivatives of triazaspiro compounds exhibit promising antipsychotic effects. For instance, related compounds have been shown to influence dopaminergic pathways with reduced side effects compared to traditional antipsychotics like haloperidol. The specific activity of the compound suggests it may modulate neurotransmitter systems effectively while minimizing extrapyramidal symptoms (EPS) .
Case Study: Behavioral Pharmacology
In a behavioral pharmacological study, compounds similar to This compound were tested on rat models. The results demonstrated that at lower doses, these compounds suppressed self-stimulation behaviors indicative of antipsychotic efficacy without inducing significant catalepsy .
Antifungal Activity
Emerging research has also explored the antifungal potential of related triazaspiro compounds. A recent investigation revealed that certain derivatives exhibited strong antifungal activity against various strains by disrupting fungal cell wall synthesis and inhibiting key enzymatic pathways . This suggests that This compound could have similar applications.
The mechanisms underlying the biological effects of this compound are still under investigation but may involve:
- Dopamine Receptor Modulation : Potential interaction with D2 and D3 dopamine receptors.
- Serotonin Receptor Activity : Possible influence on 5-HT receptor pathways.
- Fungal Cell Targeting : Inhibition of chitin synthase or ergosterol biosynthesis in fungi.
In Vitro Studies
In vitro assays have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, suggesting anticancer properties worth further exploration. The IC50 values obtained indicate significant cytotoxicity against specific tumor types .
In Vivo Studies
Animal model studies are necessary to validate the efficacy and safety profile of this compound. Preliminary results indicate that it may possess favorable pharmacokinetic properties, including good absorption and distribution characteristics .
Q & A
Q. Table 1: Comparative Biological Activity of Structural Analogs
| Compound Modification | Observed Activity | Reference |
|---|---|---|
| Phenylsulfonyl → 3-Chlorophenyl | Antibacterial activity ↑ | |
| Propylthio → Methylthio | Cytotoxicity ↓ | |
| Methoxyphenyl → Fluorophenyl | Enzyme binding affinity ↑ |
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Variable Substituents : Synthesize derivatives with modifications at C2 (methoxyphenyl), C8 (sulfonyl), and C3 (propylthio) to map functional group contributions .
- Activity Clustering : Group compounds by activity profiles (e.g., antitumor vs. antibacterial) using hierarchical clustering analysis .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models with SYBYL-X to correlate steric/electronic features with bioactivity .
Advanced: What techniques elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Use deuterated reagents (e.g., D2O) to identify rate-determining steps in sulfonylation or cyclization .
- In Situ FTIR Monitoring : Track intermediate formation (e.g., thiourea or spirocyclic intermediates) during synthesis .
- X-ray Crystallography : Resolve crystal structures of reaction intermediates to confirm stereochemical outcomes .
Advanced: How to assess compound stability under physiological conditions?
Methodological Answer:
- pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C and analyze degradation products via LC-MS .
- Oxidative Stress Testing : Expose to H2O2 or liver microsomes to simulate metabolic breakdown .
- Thermal Stability : Perform DSC/TGA to determine melting points and decomposition thresholds (>200°C typical for spirocycles) .
Advanced: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters or PEGylated groups at the propylthio moiety to enhance aqueous solubility .
- Co-solvent Systems : Use Cremophor EL or cyclodextrin-based formulations for intravenous administration .
- Salt Formation : React with hydrochloric acid to form hydrochloride salts, improving bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
